5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H9N3S2, has a molecular weight of 223.32 g/mol . It is characterized by the presence of a thiadiazole ring substituted with a phenylthio group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of (phenylthio)acetic acid with thiosemicarbazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The general reaction scheme is as follows:
Step 1: (Phenylthio)acetic acid is reacted with thiosemicarbazide in the presence of POCl3.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The resulting product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of N-substituted thiadiazoles.
Scientific Research Applications
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . The compound can also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-thiol
- 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRAXQYZVENLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386882 | |
Record name | 5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-03-7 | |
Record name | 5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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